![molecular formula C4H6N2O2S B1236343 Zapa CAS No. 92138-10-8](/img/structure/B1236343.png)
Zapa
Descripción general
Descripción
Zapa is a unique and powerful drug that has been used for decades in the scientific research setting to study biochemical and physiological processes. It is a synthetic molecule that is structurally similar to the neurotransmitter acetylcholine, which is involved in many physiological functions. Zapa is used in laboratory experiments to study the effects of acetylcholine on the nervous system and other physiological systems.
Aplicaciones Científicas De Investigación
Cell Division Regulation in Bacteria
ZapA plays a crucial role in bacterial cell division. It enhances the polymerization of filamenting temperature-sensitive Z (FtsZ) proteins, which form a ring-like structure at the site of division known as the Z-ring . This process is vital for the cytokinesis in bacteria, making ZapA an important target for studying bacterial growth and potentially developing new antibiotics.
Chromosome Segregation
The interaction between ZapA and ZapB is significant for chromosome segregation during cell division . ZapA forms a synchronizing link with chromosome segregation through ZapB and matS-bound MatP. Understanding this interaction can provide insights into the mechanisms of genetic material distribution in cells, which is essential for maintaining genetic stability.
Protein Multimerization Studies
ZapA exists in different multimeric states within the cell, primarily as dimers and tetramers . Studying the conditions and mutations that affect ZapA multimerization can shed light on the general principles of protein-protein interactions and their implications for cellular functions.
Microscopy and Imaging Techniques
The use of fluorescence microscopy and Förster resonance energy transfer (FRET) to study the localization and interaction of ZapA in vivo provides valuable data for the development of advanced imaging techniques . These methods can be applied to visualize other protein interactions within cells, enhancing our understanding of cellular processes.
Cell Division Machinery Interaction
Research on ZapA has revealed its interaction with FtsZ that is not part of the cell division machinery . This suggests that ZapA may have additional roles outside of cell division, potentially in other cellular pathways or structures. Further investigation into these interactions could uncover new cellular mechanisms.
Structural Biology and Protein Modeling
The analysis of the FtsZ–ZapA binding interface through chemical cross-linking mass spectrometry and site-directed mutagenesis provides a framework for structural biology studies . Information-driven docking models can help visualize and understand the complex interactions between proteins, contributing to the field of computational biology.
Mecanismo De Acción
Target of Action
ZapA, a protein found in various bacteria, primarily targets the bacterial tubulin homolog FtsZ . FtsZ is a GTPase that self-assembles into dynamic protofilaments, forming a scaffold for the contractile ring (Z-ring) to achieve bacterial cell division . ZapA enhances the stability of the FtsZ ring .
Mode of Action
ZapA interacts with FtsZ, driving its polymerization and filament bundling . This interaction contributes to the spatio-temporal tuning of the Z-ring . In the presence of ZapA, FtsZ protofilaments associate into long straight loose bundles and/or sheets .
Biochemical Pathways
The assembly of the divisome, a protein complex mediating prokaryotic cell division, is initiated by the polymerization of FtsZ into a contractile ring (Z-ring) at the future division site . FtsZ protofilaments, attached onto the inner membrane by other membrane proteins, function as a scaffold for the recruitment of downstream division proteins to develop the Z-ring . ZapA plays a crucial role in this process by stabilizing the FtsZ ring and enhancing its assembly .
Result of Action
The result of ZapA’s action is the stabilization of the FtsZ ring, which is essential for bacterial cell division . This stabilization promotes the assembly of FtsZ into a contractile ring, facilitating the formation of the divisome and ultimately leading to cell division .
Action Environment
The effects of ZapA on FtsZ assembly can vary with the pH of the environment . For instance, ZapA induces FtsZ to form large bundles in a pH 6.5 buffer, while in a pH 7.5 buffer, ZapA enhances FtsZ assembly and promotes more curved filaments . This suggests that environmental factors such as pH can influence the action, efficacy, and stability of ZapA .
Propiedades
IUPAC Name |
(Z)-3-carbamimidoylsulfanylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNZJBVNYDZKZ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\SC(=N)N)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239237 | |
Record name | (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92138-10-8 | |
Record name | (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92138-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carbamimidoylsulfanylprop-2-enoic acid, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BEF4TZ2W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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